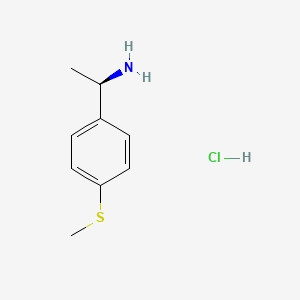

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

Descripción general

Descripción

®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a chiral amine compound with a phenyl ring substituted with a methylthio group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One efficient method involves the use of a biocatalyst, such as recombinant Escherichia coli expressing a specific reductase enzyme, to achieve high enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet demand. The use of hydrophilic organic solvents as cosolvents can enhance the efficiency of the reduction process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can further modify the amine group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Modified amine derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it can be used to study the effects of chiral amines on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chiral nature of the compound allows for selective binding to these targets, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

2-Phenethylamines: These compounds share a similar phenethylamine backbone but differ in their substituents and chiral centers.

Aromatic Amines: Compounds like aniline derivatives, which have an amine group attached to an aromatic ring, are structurally similar but may have different functional groups.

Uniqueness: ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of selective pharmaceuticals and specialty chemicals.

Actividad Biológica

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride, commonly referred to as (R)-4-Methylthioamphetamine (4-MTA) , is a compound that has garnered attention due to its potential biological activities. It is structurally related to amphetamines and has been studied for its effects on the central nervous system (CNS). This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C10H14ClN

- Molecular Weight : 187.68 g/mol

- IUPAC Name : this compound

- CAS Number : 1000-00-0

The compound features a methylthio group attached to a phenyl ring, which influences its pharmacological properties.

This compound acts primarily as a monoamine releasing agent , particularly affecting serotonin, dopamine, and norepinephrine systems. Its mechanism involves:

- Inhibition of reuptake : Similar to other amphetamines, it inhibits the reuptake of neurotransmitters, leading to increased levels in the synaptic cleft.

- Release of neurotransmitters : It promotes the release of serotonin and dopamine from presynaptic neurons, contributing to its psychoactive effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Stimulant Effects : It exhibits stimulant properties similar to amphetamines, which can lead to increased alertness and energy.

- Mood Enhancement : Users report elevated mood and euphoria due to serotonin release.

- Potential for Abuse : Its psychoactive nature raises concerns regarding dependency and abuse potential.

Toxicological Studies

A study highlighted the toxicological profile of this compound, indicating:

- Neurotoxicity : High doses can lead to neurotoxic effects in animal models, particularly affecting serotonergic neurons.

- Cardiovascular Risks : Increased heart rate and blood pressure were observed in subjects administered with the compound.

Clinical Observations

Several case studies have documented the effects of this compound in users:

- Case Study 1 : A 25-year-old male presented with severe agitation and tachycardia after consumption. Toxicology screens confirmed the presence of 4-MTA along with other substances.

- Case Study 2 : A cohort study involving recreational users reported significant mood elevation but also noted episodes of anxiety and paranoia.

Comparative Analysis

| Study | Subject Type | Findings |

|---|---|---|

| Study A | Animal Model | Neurotoxic effects observed at high doses |

| Study B | Human Users | Reports of euphoria but also anxiety |

| Study C | Clinical Review | Increased cardiovascular risks noted |

Research Findings

Recent research has focused on the implications of this compound in various fields:

- Neuropharmacology : Investigates its binding affinity for serotonin receptors.

- Toxicology : Studies examine long-term effects on brain health and behavior.

- Public Health : Reviews address the risks associated with recreational use and implications for drug policy.

Análisis De Reacciones Químicas

Chiral Resolution via Hydrogenation

A catalytic asymmetric hydrogenation process is commonly employed. For example:

-

Step 1 : Condensation of 4-(methylthio)acetophenone with (R)-α-methylbenzylamine in toluene using p-toluenesulfonic acid (PTSA) as a catalyst, followed by azeotropic water removal via Dean-Stark apparatus .

-

Step 2 : Hydrogenation of the imine intermediate using palladium on carbon (Pd/C) under hydrogen atmosphere (50–55°C) to reduce the C=N bond .

-

Step 3 : Acidic workup (e.g., HCl in isopropanol) to isolate the hydrochloride salt .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–95% | |

| Chiral Purity (HPLC) | >96% | |

| Enantiomeric Excess | >99% |

Amine Reactivity

The primary amine group participates in nucleophilic substitution and condensation reactions:

-

Schiff Base Formation : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form chiral imines, useful in asymmetric catalysis .

-

Derivatization : Substitutes fluorine in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to yield chiral derivatizing agents for chromatographic resolution .

Methylthio Group Reactivity

The methylthio (-SMe) substituent influences electronic properties and participates in:

-

Oxidation : Conversion to sulfoxide or sulfone derivatives under controlled conditions (e.g., H₂O₂, mCPBA) .

-

Coordination Chemistry : Acts as a weak ligand for transition metals in catalytic systems .

Mechanistic Insights from DFT and NMR Studies

Reaction mechanisms involving similar chiral amines have been probed via density functional theory (DFT) and NMR spectroscopy :

-

Intermediate Stabilization : Cyclic carbinolamine intermediates form during condensation, stabilized by intramolecular hydrogen bonds (N–H⋯O) .

-

Stereochemical Control : The (R)-configuration at the chiral center directs regioselectivity in nucleophilic attacks, as confirmed by X-ray crystallography .

Table: Key Hydrogen Bond Parameters (X-ray Data)

| Bond Donor-Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H⋯O (carbonyl) | 2.89 | 156 |

Chiral Auxiliary

Used to resolve racemic mixtures via diastereomeric salt formation (e.g., with keto acids) .

Pharmaceutical Intermediates

Key precursor in glaucoma drug candidates (e.g., Mitsubishi’s Y-39983) .

Stability and Handling

Propiedades

IUPAC Name |

(1R)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKZELFTBUJWNB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704220 | |

| Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-30-8 | |

| Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.